![molecular formula C15H19ClN2O4S B6340009 5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazole CAS No. 1221342-91-1](/img/structure/B6340009.png)
5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazole, commonly referred to as 5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole, is a heterocyclic compound that has been used in various scientific research applications. It has been studied for its biochemical, physiological, and mechanistic properties, as well as its potential applications in laboratory experiments.
科学的研究の応用
5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied as a potential inhibitor of the enzyme lipoxygenase, which is involved in the synthesis of eicosanoids. In addition, 5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole has been studied for its potential use as an antibiotic, as an anti-inflammatory agent, and as an anticancer agent.
作用機序
The mechanism of action of 5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole is not yet fully understood. However, it is thought to act by inhibiting the activity of enzymes, such as acetylcholinesterase and lipoxygenase. It is also thought to act by binding to specific receptors, such as the muscarinic acetylcholine receptor, which is involved in the transmission of nerve signals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole are not yet fully understood. However, it is known to inhibit the activity of enzymes, such as acetylcholinesterase and lipoxygenase, which can lead to a decrease in the levels of neurotransmitters, such as acetylcholine and eicosanoids. It is also known to bind to specific receptors, such as the muscarinic acetylcholine receptor, which can lead to a decrease in nerve signal transmission.
実験室実験の利点と制限
The advantages of using 5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole in laboratory experiments include its high purity, its low cost, and its ease of synthesis. The main limitation of using 5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole in laboratory experiments is its lack of specificity, as it can bind to a variety of receptors and enzymes.
将来の方向性
For the research of 5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole include further study of its biochemical and physiological effects, its mechanism of action, and its potential applications in laboratory experiments. Additional research should also be done to develop more specific and selective inhibitors of enzymes and receptors that can be used in laboratory experiments. Finally, further research should be done to explore the potential of 5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole as an antibiotic, an anti-inflammatory agent, and an anticancer agent.
合成法
5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole can be synthesized by a number of methods. The most common method is a two-step process involving the reaction of 5-chloromethyl-1H-imidazole with 2-(3,4-dimethoxyphenyl)ethyl bromide in the presence of a base, followed by the reaction of the resulting intermediate with methanesulfonyl chloride. This method yields a high purity product with a yield of up to 80%. Other methods for the synthesis of 5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole include the use of palladium-catalyzed cross-coupling reactions and the use of aryl bromides and aryl chlorides as reaction partners.
特性
IUPAC Name |
5-(chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylsulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O4S/c1-21-13-5-4-11(8-14(13)22-2)6-7-18-12(9-16)10-17-15(18)23(3,19)20/h4-5,8,10H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVQQAOZXIKAQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=CN=C2S(=O)(=O)C)CCl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



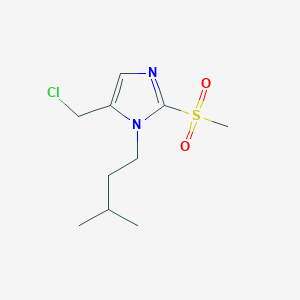
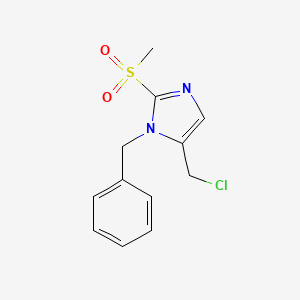
![4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine](/img/structure/B6339950.png)
![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}diethylamine](/img/structure/B6339953.png)
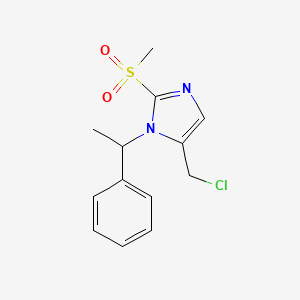
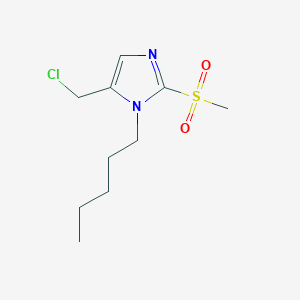
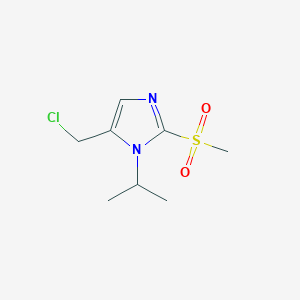
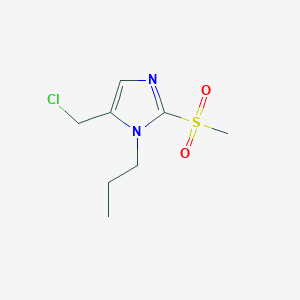
![{2-Methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6339986.png)
![{1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6339994.png)
![[2-Methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340003.png)
![{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340028.png)